{4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
Übersicht
Beschreibung
{4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol, also known as BZTPM, is a compound that belongs to the class of opioids. It has been studied for its potential use as a pain reliever and has shown promising results in preclinical studies.
Wirkmechanismus
{4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol acts as a selective mu-opioid receptor agonist. It binds to the mu-opioid receptors in the brain and spinal cord, which leads to the activation of the opioid signaling pathway. This pathway is involved in the regulation of pain perception and the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
{4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol has been shown to reduce pain in animal models without causing significant side effects such as respiratory depression and sedation. It has also been shown to reduce the withdrawal symptoms associated with opioid addiction. {4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol has a longer duration of action compared to other opioids, which may make it a useful tool for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of {4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol is that it has a longer duration of action compared to other opioids, which means that it may be more effective in reducing pain over a longer period of time. However, one limitation of {4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol is that it has not been studied extensively in humans, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for research on {4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol. One direction is to further investigate its potential use as a pain reliever and its safety and efficacy in humans. Another direction is to investigate its potential use in treating opioid addiction. Additionally, researchers could explore the development of new compounds that are based on the structure of {4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol and have improved properties for pain management.
Wissenschaftliche Forschungsanwendungen
{4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol has been studied for its potential use as a pain reliever. In preclinical studies, it has shown promising results in reducing pain without causing significant side effects. {4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol has also been studied for its potential use in treating opioid addiction. It has been shown to reduce the withdrawal symptoms associated with opioid addiction in animal models.
Eigenschaften
IUPAC Name |
[4-benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3NO/c22-21(23,24)19-8-6-18(7-9-19)15-25-12-10-20(16-26,11-13-25)14-17-4-2-1-3-5-17/h1-9,26H,10-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWHGHUASWOFEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)CO)CC3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.